4-Amino-3-hydroxynaphthalene-1-sulfonic acid

Catalog No.
S589534
CAS No.
116-63-2
M.F
C10H9NO4S
M. Wt
239.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3-hydroxynaphthalene-1-sulfonic acid

CAS Number

116-63-2

Product Name

4-Amino-3-hydroxynaphthalene-1-sulfonic acid

IUPAC Name

4-amino-3-hydroxynaphthalene-1-sulfonic acid

Molecular Formula

C10H9NO4S

Molecular Weight

239.25 g/mol

InChI

InChI=1S/C10H9NO4S/c11-10-7-4-2-1-3-6(7)9(5-8(10)12)16(13,14)15/h1-5,12H,11H2,(H,13,14,15)

InChI Key

RXCMFQDTWCCLBL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)O)S(=O)(=O)O

Synonyms

1-amino-2-naphthol-4-sulfonic acid, ANSK compound

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)O)S(=O)(=O)O

Probe for Parathion-Methyl Detection:

4-Amino-3-hydroxynaphthalene-1-sulfonic acid (AHNS) has been investigated as a potential probe for the detection of parathion-methyl, an organophosphate insecticide known for its toxicity. Research suggests that AHNS forms a fluorescent complex with parathion-methyl, enabling its detection using a technique called fluorescence spectroscopy. This approach offers several advantages, including high sensitivity and selectivity for parathion-methyl compared to other environmental contaminants. [Source: National Institutes of Health, ""]

4-Amino-3-hydroxynaphthalene-1-sulfonic acid is an organic compound with the molecular formula C₁₀H₉N₁O₄S and a molecular weight of approximately 239.25 g/mol. This compound appears as a white to slightly brownish-pink powder and has a melting point of about 290 °C. It is known for its sulfonic acid group, which enhances its solubility in water and makes it useful in various applications, particularly in analytical chemistry and dye manufacturing .

The specific mechanism of action of AHNSA depends on the context of its application. Here are two potential scenarios:

  • As an Analytical Reagent: AHNSA forms colored complexes with certain metal ions, allowing for their detection and quantification in solution. The complex formation likely involves interactions between the metal cations and the functional groups on AHNSA.
  • As a Dye Precursor: AHNSA can be used as a starting material for the synthesis of azo dyes. These dyes can interact with various materials through various mechanisms depending on the specific dye structure.

  • Acid-Base Reactions: The sulfonic acid group can donate protons, making it a weak acid.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes under specific conditions.

These reactions are significant for its applications in dye synthesis and as a reagent in various chemical analyses .

Research indicates that 4-Amino-3-hydroxynaphthalene-1-sulfonic acid exhibits biological activity, particularly in its potential as an anti-cancer agent. Studies have shown that it can induce apoptosis in certain cancer cell lines, suggesting its utility in therapeutic applications. Additionally, the compound may have antioxidant properties, contributing to its biological relevance .

The synthesis of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid typically involves:

  • Nitration: Naphthalene is nitrated to introduce nitro groups.
  • Reduction: The nitro groups are reduced to amino groups using reducing agents like iron or tin in acidic conditions.
  • Sulfonation: The resulting amino-naphthalene compound is then sulfonated using sulfuric acid.

This multi-step synthesis allows for the precise incorporation of functional groups necessary for the desired properties of the compound .

4-Amino-3-hydroxynaphthalene-1-sulfonic acid has several important applications:

  • Dye Manufacturing: It is used as an intermediate in the production of various dyes and pigments.
  • Analytical Chemistry: The compound serves as a reagent for determining phosphate levels and other analytical purposes.
  • Biological Research: Its potential therapeutic properties are explored in cancer research .

Studies on the interactions of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid reveal its ability to form complexes with metal ions, which may enhance its effectiveness in various applications. Additionally, research suggests that it may interact with biomolecules, potentially influencing enzymatic activity or cellular signaling pathways .

Several compounds share structural similarities with 4-Amino-3-hydroxynaphthalene-1-sulfonic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Amino-2-naphtholC₁₁H₉N₁OSimilar structure; used in dye synthesis
2-Amino-5-nitrophenolC₆H₅N₃O₂Contains amino and nitro groups; used as a reagent
4-HydroxyanilineC₆H₇NAmino group on an aromatic ring; used in dyes

Uniqueness of 4-Amino-3-hydroxynaphthalene-1-sulfonic Acid

What sets 4-Amino-3-hydroxynaphthalene-1-sulfonic acid apart from these compounds is its specific combination of hydroxyl and sulfonic acid functional groups, which enhances its solubility and reactivity compared to others. This unique combination contributes to its effectiveness in both industrial applications and biological research .

XLogP3

0.9

Appearance

Powder

UNII

W46SK3P33G

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 11 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 9 of 11 companies with hazard statement code(s):;
H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (77.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (11.11%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H411 (11.11%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (11.11%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

116-63-2

Wikipedia

1-amino-2-naphthol-4-sulfonic acid

General Manufacturing Information

1-Naphthalenesulfonic acid, 4-amino-3-hydroxy-: ACTIVE

Dates

Modify: 2023-08-15

[Differentiation of 1-amino-2-naphthol-4-sulfonic acid and 1-amino-2-naphthol-6-sulfonic acid]

E BAMANN, K SCHRIEVER
PMID: 13149179   DOI: 10.1002/ardp.19542870211

Abstract




ULTRAMICRO METHODS IN BIOCHEMISTRY. V. A COMPARISON OF THE ULTRAMICRO DETERMINATION OF PHOSPHORUS USING N-PHENYL-P-PHENYLENEDIAMINE OR 1-AMINO-2-NAPHTHOL-4-SULFONIC ACID. VI. THE DETERMINATION OF SERUM ALKALINE PHOSPHATASE. LF-20

E VANSTEWART, B B LONGWELL
PMID: 14291897   DOI:

Abstract




A sensitive DNA biosensor based on a facile sulfamide coupling reaction for capture probe immobilization

Qingxiang Wang, Yingtao Ding, Feng Gao, Shulian Jiang, Bin Zhang, Jiancong Ni, Fei Gao
PMID: 23845495   DOI: 10.1016/j.aca.2013.06.018

Abstract

A novel DNA biosensor was fabricated through a facile sulfamide coupling reaction. First, the versatile sulfonic dye molecule of 1-amino-2-naphthol-4-sulfonate (AN-SO3(-)) was electrodeposited on the surface of a glassy carbon electrode (GCE) to form a steady and ordered AN-SO3(-) layer. Then the amino-terminated capture probe was covalently grafted to the surface of SO3(-)-AN deposited GCE through the sulfamide coupling reaction between the amino groups in the probe DNA and the sulfonic groups in the AN-SO3(-). The step-by-step modification process was characterized by electrochemistry and attenuated total reflectance Fourier transform infrared (ATR-FTIR) spectroscopy. Using Ru(NH3)6(3+) as probe, the probe density and the hybridization efficiency of the biosensor were determined to be 3.18×10(13) strands cm(-2) and 86.5%, respectively. The hybridization performance of the biosensor was examined by differential pulse voltammetry using Co(phen)3(3+/2+) (phen=1,10-phenanthroline) as the indicator. The selectivity experiments showed that the biosensor presented distinguishable response after hybridization with the three-base mismatched, non-complementary and complementary sequences. Under the optimal conditions, the oxidation peak currents of Co(phen)3(3+/2+) increased linearly with the logarithm values of the concentration of the complementary sequences in the range from 1.0×10(-13)M to 1.0×10(-8)M with a regression coefficient of 0.9961. The detection limit was estimated to be 7.2×10(-14)M based on 3σ.


[Conversion of 1-naphthylamine into 1-amino-2-naphthol-4-sulfonic acid; mechanism of hydroxylation of naphthylamine and its derivatives]

E BAMANN, K SCHRIEVER, G MULLER
PMID: 14362509   DOI: 10.1002/ardp.19542870917

Abstract




[Inhibition of peroxidase oxidation of 3,3',5,5'-tetramethylbenzidine and o-phenylenediamine by 1-amino-2-naphthol-4-sulfonic acid and its polysulfide]

E I Karaseva, Iu P Losev, D I Metelitsa
PMID: 11771327   DOI:

Abstract

The kinetics of coupled peroxidation of 3,3',5,5'-tetramethylbenzidine and 1-amino-2-naphtol-4-sulfonic acid (ANSA) or its polydisulfide (poly(ADSNSA)) was studied in 0.01 M phosphate buffer (pH 6.4) at 20 degrees C. Both ANSA and poly(ADSNSA) strongly inhibited the TMB oxidation resulting in a marked delay in the product formation. Stoichiometric inhibition coefficients f, i.e., the average numbers of free-radical particles terminated by one inhibitor molecule, were estimated. The free-radical trapping effect of poly(ADSNSA) was 7.5 times greater than that of ANSA. Kinetics of coupled o-phenylenediamine (PhDA) and ANSA or poly(ADSNSA) oxidation was studied in phosphate-citrate buffers at pH 3 to 7. No lag periods in oxidation product accumulation were observed under any of the reaction conditions. A weak activation of PhDA conversion depending on pH and PhDA/ANSA ratios was observed at low ANSA concentrations, whereas increased ANSA or poly(ADSNSA) concentrations were inhibitory. The degree of PhDA inhibition was maximal in acid media, reached minimum at pH 5 to 6, and than again increased at pH above 6. Tentative mechanism of coupled aromatic amine phenol bi-substrate system peroxidation is discussed.


Synthesis and chelation properties of a new polymeric ligand derived from 1-amino-2-naphthol-4-sulfonic Acid

Dhanasekaran Manivannan, Valsala Madhavan Nair Biju
PMID: 25857896   DOI: 10.5740/jaoacint.12-134

Abstract

A novel chelating resin for preconcentration of heavy metals from various seawater samples has been developed by condensing 1-amino-2-hydroxy-7-[(4-hydroxyphenyl)diazenyl] naphthalene-4-sulfonic acid (AHDNS) with formaldehyde (1:2 mole ratio) in the presence of oxalic acid as the catalyst. The resin thus obtained was used as a solid sorbent for the separation of divalent metal ions present at trace levels in seawater. The functionalized phenol (AHDNS) was characterized by spectral studies. The polymeric resin AHDNS-formaldehyde (AHDNS-F) obtained by condensing the functionalized phenol and formaldehyde was characterized by IR and NMR spectral studies. The chelating property of the AHDNS-F resin towards divalent metal ions was studied as a function of pH and in the presence of electrolyte. The metal uptake properties of the resin were determined by using an atomic absorption spectrophotometer. This procedure was validated for recovery of divalent metal ions from seawater samples. The recoveries of cadmium, cobalt, copper, manganese, lead, and zinc were above 92% under the optimum preconcentration conditions. The LOD was <0.73 μg/L and the RSDs were <2%. Thus, the AHDNS-F resin can be widely used as a solid sorbent for the preconcentration of trace metals at ppm levels in seawater samples.


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